REACTION_CXSMILES
|
C([O-])C.[Na+].[Cl:5][C:6]1[C:7]([O:9][C:10](=[O:13])[C:11]=1[Cl:12])=O.Cl.[CH3:15][O:16][NH2:17]>C(O)(=O)C>[Cl:12][C:11]1[C:10](=[O:13])[N:17]([O:16][CH3:15])[C:7](=[O:9])[C:6]=1[Cl:5] |f:0.1,3.4|
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
Cl/C=1/C(=O)OC(\C1\Cl)=O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
Cl.CON
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 16 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An insoluble solid crystallized out which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
Then this solid was redissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |